Benzene, [2-(cyclopentyloxy)ethyl]-
Description
Contextualization within Aromatic Ether Chemistry
Aromatic ethers are a class of organic compounds characterized by an oxygen atom connected to at least one aromatic ring. ontosight.ai These compounds are generally known for their relative stability and are often used as intermediates in the synthesis of more complex molecules in fields like pharmaceuticals and materials science. ontosight.ai The properties of aromatic ethers, such as their boiling points and solubility, are influenced by the nature of the groups attached to the ether oxygen. ontosight.ai
Significance of the Cyclopentyloxyethyl Moiety in Organic Synthesis and Chemical Transformations
The "cyclopentyloxyethyl" portion of the molecule introduces both flexibility, from the ethyl chain, and a non-aromatic ring system. In theory, this combination could influence the compound's physical properties, such as its solubility in various solvents, and could potentially serve as a protecting group in multi-step organic syntheses. However, without specific research on this compound, its precise role and significance in chemical transformations remain speculative.
Overview of Current Research Landscape and Future Trajectories Pertaining to Benzene (B151609), [2-(cyclopentyloxy)ethyl]-
The current research landscape for "Benzene, [2-(cyclopentyloxy)ethyl]-" is minimal. Public databases provide predicted physicochemical properties but lack experimental data from dedicated studies.
Predicted Physicochemical Data:
| Property | Predicted Value |
| Molecular Formula | C13H18O |
| XlogP | 3.3 |
This data is based on computational predictions and has not been experimentally verified in published literature.
Future research would be necessary to even begin to understand the potential of this compound. Initial studies would likely focus on developing an efficient synthesis method, followed by a thorough characterization of its physical and chemical properties. Subsequent research could then explore its reactivity in various chemical reactions and its potential applications, for instance, as a building block in medicinal chemistry or as a specialized solvent. Until such foundational research is conducted and published, the future trajectory of "Benzene, [2-(cyclopentyloxy)ethyl]-" in the broader field of chemical research remains undefined.
Structure
2D Structure
Properties
CAS No. |
238088-70-5 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-cyclopentyloxyethylbenzene |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
WVOZHIRBKFYTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzene, 2 Cyclopentyloxy Ethyl
Retrosynthetic Analysis of Benzene (B151609), [2-(cyclopentyloxy)ethyl]-
Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.insemanticscholar.orglkouniv.ac.in This process allows for the logical design of a synthetic route.
Key Disconnections and Precursor Identification for Benzene, [2-(cyclopentyloxy)ethyl]-
The structure of "Benzene, [2-(cyclopentyloxy)ethyl]-" offers several logical points for disconnection. The most apparent disconnection is at the ether linkage (C-O bond), which is a common and reliable bond to form. This leads to two primary synthons: a phenylethyl component and a cyclopentyl component. A second key disconnection can be made at the carbon-carbon bond between the benzene ring and the ethyl side chain.
Disconnection 1 (C-O Ether Bond): This disconnection breaks the bond between the oxygen atom and the cyclopentyl group or the ethyl group.
Path A: Cleavage between the oxygen and the cyclopentyl ring suggests precursors such as 2-phenylethanol (B73330) and a cyclopentyl halide (or another suitable electrophile).
Path B: Cleavage between the oxygen and the ethyl group suggests cyclopentanol (B49286) and a phenylethyl halide.
Disconnection 2 (C-C Aryl-Alkyl Bond): This disconnection breaks the bond between the benzene ring and the ethyl group. This points towards precursors like benzene and an electrophilic two-carbon unit bearing the cyclopentyloxy group.
Based on these disconnections, the following precursors can be identified:
2-Phenylethanol
Cyclopentyl bromide (or iodide, tosylate)
Cyclopentanol
2-Bromo-1-(cyclopentyloxy)ethane
Benzene
(2-Bromoethyl)benzene
Evaluation of Established Synthetic Routes for Benzene, [2-(cyclopentyloxy)ethyl]-
Established synthetic routes for ethers often rely on the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of "Benzene, [2-(cyclopentyloxy)ethyl]-", this would typically involve the reaction of sodium 2-phenylethoxide with a cyclopentyl halide.
Another established route is the acid-catalyzed dehydration of a mixture of 2-phenylethanol and cyclopentanol. However, this method can lead to a mixture of products, including undesired symmetric ethers and elimination byproducts.
Modern Approaches in the Synthesis of Benzene, [2-(cyclopentyloxy)ethyl]-
Modern synthetic chemistry offers a range of more sophisticated and efficient methods for constructing molecules like "Benzene, [2-(cyclopentyloxy)ethyl]-".
Alkylation Strategies for Benzene, [2-(cyclopentyloxy)ethyl]- Synthesis
Alkylation strategies can be employed to form the crucial carbon-carbon or carbon-oxygen bonds.
Friedel-Crafts Alkylation: A classic approach to forming the C-C bond between the benzene ring and the ethyl side chain would be a Friedel-Crafts alkylation. study.com This would involve reacting benzene with a suitable two-carbon electrophile, such as 2-(cyclopentyloxy)ethyl chloride, in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylations are often prone to side reactions like polyalkylation and carbocation rearrangements.
O-Alkylation: The formation of the ether linkage via O-alkylation is a more common and generally higher-yielding approach. This is exemplified by the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com
| Alkylation Strategy | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Benzene, 2-(cyclopentyloxy)ethyl chloride | AlCl₃ | Anhydrous, inert solvent | Forms C-C bond directly | Polyalkylation, carbocation rearrangements |
| Williamson Ether Synthesis | 2-Phenylethanol, Cyclopentyl bromide | NaH | Anhydrous THF, reflux | High yield, reliable | Requires strong base, anhydrous conditions |
Etherification Reactions in the Formation of the Cyclopentyloxyethyl Chain
The formation of the ether bond is a critical step in the synthesis of "Benzene, [2-(cyclopentyloxy)ethyl]-".
Williamson Ether Synthesis: As previously mentioned, this is a cornerstone of ether synthesis. byjus.comwikipedia.org The reaction proceeds via an S(_N)2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the target molecule, the reaction between sodium 2-phenylethoxide and cyclopentyl bromide would be a primary choice. The reaction is generally efficient for primary and secondary halides. masterorganicchemistry.com
Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and another alcohol using triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This method offers mild reaction conditions and is often effective where the Williamson ether synthesis fails. For this synthesis, 2-phenylethanol and cyclopentanol could be coupled directly.
| Etherification Reaction | Reactants | Reagents | Typical Solvent | Key Features |
| Williamson Ether Synthesis | 2-Phenylethanol, Cyclopentyl bromide | NaH | THF | S(_N)2 mechanism, strong base required |
| Mitsunobu Reaction | 2-Phenylethanol, Cyclopentanol | PPh₃, DEAD | THF or Dichloromethane | Mild conditions, inversion of stereochemistry at the alcohol |
Catalytic Coupling Reactions for Benzene, [2-(cyclopentyloxy)ethyl]- Scaffolds
Modern catalytic methods provide powerful alternatives for forming both C-C and C-O bonds.
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of this palladium-catalyzed cross-coupling reaction can be used for C-O bond formation, particularly for the synthesis of aryl ethers. This could involve the coupling of a phenethyl boronic acid derivative with a cyclopentyl halide, though this is a less common application.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as powerful tools for C-O bond activation and the formation of C-C bonds. acs.orgresearchgate.net A potential route could involve the cross-coupling of an aryl ether, such as phenetole, with a Grignard reagent derived from a cyclopentyl halide in the presence of a nickel catalyst. This approach, however, is more complex and less direct than traditional etherification methods for this specific target. More relevantly, nickel-catalyzed methods have been developed for the cross-coupling of acetals with aryl iodides to form dialkyl ethers. nih.gov
| Catalytic Coupling Reaction | Catalyst | Ligand | Reactants | Potential Application |
| Buchwald-Hartwig C-O Coupling | Palladium(0) complex | Buchwald or Hartwig phosphine ligands | Aryl halide/triflate and an alcohol | Formation of the aryl ether bond (less common for alkyl ethers) |
| Nickel-Catalyzed Cross-Coupling | NiCl₂(dppp) | dppp | Grignard reagent and an aryl ether | C-C bond formation via C-O activation |
Green Chemistry Principles in Benzene, [2-(cyclopentyloxy)ethyl]- Synthesis
The integration of green chemistry principles into the synthesis of Benzene, [2-(cyclopentyloxy)ethyl]- is pivotal for developing environmentally benign and economically viable production processes. Key areas of focus include the reduction or elimination of hazardous solvents and the development of sustainable catalytic systems.
Solvent-Free Synthesis Methodologies for Benzene, [2-(cyclopentyloxy)ethyl]-
Traditional etherification reactions, such as the Williamson ether synthesis, often rely on the use of organic solvents. orgchemres.org However, these solvents contribute significantly to chemical waste and environmental concerns. To address this, solvent-free synthesis methodologies have been developed, often utilizing microwave irradiation to facilitate the reaction. orgchemres.org
For the synthesis of Benzene, [2-(cyclopentyloxy)ethyl]-, a solvent-free approach could be adapted from established protocols for other alkyl aryl ethers. This would typically involve the reaction of a salt of 2-phenylethanol (phenethyl alcohol) with a cyclopentyl halide. The reactants are adsorbed onto a solid support, such as potassium carbonate, which acts as a mild base. orgchemres.org Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. orgchemres.org This methodology aligns with the principles of green chemistry by eliminating solvent waste and improving energy efficiency. orgchemres.org
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis for a Model Alkyl Aryl Ether Data adapted from methodologies described for similar ethers. orgchemres.org
| Parameter | Conventional Heating (in Toluene) | Microwave Irradiation (Solvent-Free) |
|---|---|---|
| Reactants | Phenol, Alkyl Halide, K₂CO₃ | Phenol, Alkyl Halide, K₂CO₃ (on solid support) |
| Temperature | 110°C (Reflux) | ~120°C (setpoint) |
| Reaction Time | 8-12 hours | 10-15 minutes |
| Yield | 75-85% | 90-98% |
| Solvent Usage | High | None |
Catalyst Development for Sustainable Benzene, [2-(cyclopentyloxy)ethyl]- Production
The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and less efficient catalysts with highly active, selective, and recyclable alternatives. rsc.org For the production of Benzene, [2-(cyclopentyloxy)ethyl]-, which is an ether, research into sustainable etherification catalysts is highly relevant. consensus.app
Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste and production costs. rsc.org Recent advancements include:
Mixed Metal Oxides: Systems such as titanium oxide-supported molybdenum oxide have shown high activity for the etherification of alcohols, producing water as the only byproduct. rsc.org Such a catalyst could be employed for the direct dehydration reaction between 2-phenylethanol and cyclopentanol.
Iron-Based Catalysts: Simple and abundant iron salts, like iron(III) triflate, have been demonstrated as efficient and environmentally benign catalysts for the direct etherification of alcohols. acs.orgnih.gov These catalysts are advantageous due to the low toxicity and cost of iron.
Solid Acid Catalysts: Materials like sulfonic acid-functionalized silicas or catalysts derived from renewable biomass offer a sustainable alternative to corrosive liquid acids. rsc.orgacs.org These can be tailored for specific reactions, including the formation of ethers.
Table 2: Overview of Sustainable Catalysts for Etherification Reactions
| Catalyst System | Catalyst Type | Key Advantages | Potential Application to Target Synthesis |
|---|---|---|---|
| TiO₂-MoO₃ | Heterogeneous Mixed Oxide | Reusable, produces only water as byproduct. rsc.org | Direct coupling of 2-phenylethanol and cyclopentanol. |
| Fe(OTf)₃ | Homogeneous Iron Salt | Inexpensive, low toxicity, high selectivity. acs.org | Dehydrative etherification of 2-phenylethanol. |
| Sulfonated Carbon | Heterogeneous Solid Acid | Derived from renewable sources, reusable. acs.org | Acid-catalyzed etherification. |
Optimization of Reaction Conditions for Benzene, [2-(cyclopentyloxy)ethyl]- Synthesis
The efficiency, yield, and selectivity of the synthesis of Benzene, [2-(cyclopentyloxy)ethyl]- are highly dependent on the careful optimization of reaction conditions. Key parameters include temperature, pressure, solvent, and catalyst system configuration.
Influence of Temperature and Pressure on Reaction Efficiency
Pressure typically has a more significant influence on gas-phase reactions by increasing the concentration of reactants. solubilityofthings.com In the liquid-phase synthesis of Benzene, [2-(cyclopentyloxy)ethyl]-, the reaction is less sensitive to pressure, although running the reaction in a sealed vessel can prevent the loss of volatile reactants or solvents. mdpi.com In some specialized high-temperature catalytic processes (above 300°C), pressure is used to maintain the reactants in the liquid phase and can influence catalyst stability and product selectivity. wikipedia.orgacs.org
Table 3: Hypothetical Influence of Temperature on Product Distribution in the Synthesis of Benzene, [2-(cyclopentyloxy)ethyl]- Illustrative data based on general principles of SN2/E2 competition. masterorganicchemistry.com
| Reaction Temperature | Yield of Ether (Substitution Product) | Yield of Alkene (Elimination Product) | Reaction Efficiency |
|---|---|---|---|
| 60°C | 75% | 5% | Moderate rate, high selectivity |
| 100°C | 85% | 12% | Optimal rate and selectivity |
| 140°C | 60% | 35% | Fast rate, poor selectivity |
Catalyst Loading and Ligand Design for Enhanced Selectivity
In catalytic approaches to the synthesis of Benzene, [2-(cyclopentyloxy)ethyl]-, both the amount of catalyst used (catalyst loading) and the nature of the ligands attached to the metal center are critical for optimization. Catalyst loading must be carefully balanced; sufficient loading is required to achieve a practical reaction rate, but excessive amounts increase costs, complicate purification, and can lead to undesired side reactions. The goal is to maximize the turnover number (TON) and turnover frequency (TOF), which are measures of catalyst efficiency.
For transition-metal-catalyzed etherifications, ligand design is a powerful tool for enhancing selectivity. northwestern.edu Ligands are organic molecules that bind to the metal center and modulate its steric and electronic properties. By carefully selecting ligands, one can:
Increase Selectivity: Sterically bulky ligands can prevent the formation of undesired byproducts by blocking certain reaction pathways.
Enhance Reactivity: Electron-donating or electron-withdrawing ligands can tune the reactivity of the metal center to promote the desired bond-forming step.
Improve Stability: Robust chelating ligands can prevent catalyst decomposition under the reaction conditions, allowing for lower catalyst loadings and easier recycling.
Even in simpler catalytic systems, additives can function similarly to ligands. For example, in the iron-catalyzed etherification of alcohols, the addition of ammonium (B1175870) chloride was found to suppress side reactions and ensure the selective formation of the ether product. acs.org
Derivatization Strategies of Benzene, [2-(cyclopentyloxy)ethyl]-
The structure of Benzene, [2-(cyclopentyloxy)ethyl]- offers multiple sites for chemical derivatization. The benzene ring is susceptible to electrophilic aromatic substitution, while the ether linkage and alkyl portions of the side chain can undergo a different set of chemical transformations. Strategic derivatization allows for the synthesis of a library of novel compounds with potentially enhanced or altered biological or physical properties.
Functionalization of the Benzene Ring of Benzene, [2-(cyclopentyloxy)ethyl]-
The benzene ring of Benzene, [2-(cyclopentyloxy)ethyl]- can be functionalized through various electrophilic aromatic substitution (EAS) reactions. msu.eduaakash.ac.inwikipedia.org The substituent already present on the ring, the [2-(cyclopentyloxy)ethyl]- group, is an alkyl-type group. Alkyl groups are known to be weakly activating and act as ortho-, para-directors. pressbooks.pub This directing effect means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the existing side chain.
Common functionalization reactions for the benzene ring include:
Nitration: The introduction of a nitro group (-NO2) onto the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. aakash.ac.in This reaction yields a mixture of ortho-nitro and para-nitro isomers.
Halogenation: Bromination or chlorination of the benzene ring can be accomplished using Br2 or Cl2 in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. utexas.edu This process also results in a mixture of ortho and para halogenated products.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the ring using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl3. utexas.edu Acylation is a reliable method for forming a new carbon-carbon bond and typically shows a strong preference for substitution at the less sterically hindered para position. The resulting ketone can serve as a precursor for further modifications.
The table below summarizes these representative derivatization reactions on the benzene ring.
| Reaction Type | Reagents & Conditions | Major Products |
| Nitration | HNO₃, H₂SO₄ | Benzene, 1-[2-(cyclopentyloxy)ethyl]-2-nitro- and Benzene, 1-[2-(cyclopentyloxy)ethyl]-4-nitro- |
| Bromination | Br₂, FeBr₃ | Benzene, 1-bromo-2-[2-(cyclopentyloxy)ethyl]- and Benzene, 1-bromo-4-[2-(cyclopentyloxy)ethyl]- |
| Acylation | CH₃COCl, AlCl₃ | 1-(4-(2-(Cyclopentyloxy)ethyl)phenyl)ethan-1-one |
Modifications of the Cyclopentyloxyethyl Side Chain
The cyclopentyloxyethyl side chain provides additional opportunities for derivatization, distinct from the reactions on the aromatic ring. Key reactive sites include the ether linkage and the benzylic carbon (the carbon atom attached directly to the benzene ring).
Potential modifications include:
Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would break the cyclopentyloxy-ethyl bond, resulting in a phenethyl alcohol derivative and a cyclopentyl halide.
Side-Chain Oxidation: The benzylic carbon of the side chain is susceptible to oxidation. libretexts.org Treatment with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, under vigorous conditions (e.g., heat) can cleave the ethyl group and oxidize the benzylic carbon to a carboxylic acid. This reaction would transform the entire side chain, resulting in the formation of benzoic acid. This method is a powerful tool for replacing an alkyl side chain with a carboxyl group. libretexts.org
These transformations are outlined in the following table.
| Reaction Type | Reagents & Conditions | Major Products |
| Ether Cleavage | HBr (conc.), heat | 2-Phenylethan-1-ol and Bromocyclopentane |
| Side-Chain Oxidation | KMnO₄, H₂O, heat | Benzoic acid |
Mechanistic Investigations and Reaction Kinetics of Benzene, 2 Cyclopentyloxy Ethyl
Elucidation of Reaction Mechanisms for Benzene (B151609), [2-(cyclopentyloxy)ethyl]- Formation and Transformations
The synthesis of "Benzene, [2-(cyclopentyloxy)ethyl]-" can be envisioned through several standard organic chemistry transformations. The most probable routes involve the formation of the ether linkage or the attachment of the substituted ethyl group to the benzene ring.
Electrophilic Aromatic Substitution Pathways
One potential, albeit less direct, method for the synthesis of "Benzene, [2-(cyclopentyloxy)ethyl]-" is through a Friedel-Crafts alkylation reaction. wikipedia.orgbyjus.com This class of reactions involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an alkyl group. byjus.com In this hypothetical pathway, benzene would react with a suitable electrophile, such as 1-chloro-2-(cyclopentyloxy)ethane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comtum.delibretexts.org
The mechanism proceeds in several steps:
Generation of the Electrophile: The Lewis acid activates the alkyl halide, creating a more potent electrophile. For a primary halide, this is likely a carbocation-like complex rather than a free carbocation. wikipedia.orgmt.com
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.com
Deprotonation: A weak base, often the halide complex of the Lewis acid, removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and yielding the final product. mt.com
A significant challenge in Friedel-Crafts alkylations is the potential for carbocation rearrangements to form more stable carbocations. byjus.comlearncbse.in In this specific case, a primary carbocation could rearrange via a hydride shift, leading to a mixture of products. Additionally, the alkylated product is often more reactive than the starting material, which can lead to polyalkylation. libretexts.org
Nucleophilic Substitution Reactions Involving Benzene, [2-(cyclopentyloxy)ethyl]- Precursors
A more controlled and likely more efficient synthesis would involve the Williamson ether synthesis. khanacademy.org This method is a classic Sₙ2 reaction where an alkoxide ion displaces a halide from an alkyl halide to form an ether. libretexts.org For "Benzene, [2-(cyclopentyloxy)ethyl]-", two primary variations are plausible:
Route A: The reaction between sodium phenylethoxide and a cyclopentyl halide (e.g., cyclopentyl bromide).
Route B: The reaction between sodium cyclopentoxide and a phenethyl halide (e.g., 2-phenylethyl chloride).
The mechanism for the Williamson ether synthesis is a single, concerted step where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide, causing the simultaneous expulsion of the halide leaving group. libretexts.org This reaction follows second-order kinetics, being first order in both the alkoxide and the alkyl halide. libretexts.orgyoutube.com
Given that Sₙ2 reactions are sensitive to steric hindrance, Route B is generally preferred. Secondary halides, like cyclopentyl bromide in Route A, can lead to competing elimination reactions (E2), reducing the yield of the desired ether. youtube.com
Transformations of "Benzene, [2-(cyclopentyloxy)ethyl]-" would likely involve the cleavage of the ether bond. This is typically achieved under harsh conditions with strong acids such as HBr or HI. masterorganicchemistry.comyoutube.com The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the groups attached to the ether oxygen. youtube.com In the case of "Benzene, [2-(cyclopentyloxy)ethyl]-", the cleavage would likely occur via an Sₙ2 mechanism at the less hindered ethyl group, yielding cyclopentanol (B49286) and 2-phenylethyl halide, or via an Sₙ1 mechanism at the secondary cyclopentyl carbon, especially with acids that have poorly nucleophilic conjugate bases. rsc.org
Kinetic Studies of Reactions Involving Benzene, [2-(cyclopentyloxy)ethyl]-
While specific kinetic data for reactions involving "Benzene, [2-(cyclopentyloxy)ethyl]-" are unavailable, we can infer the kinetic parameters from analogous systems.
Determination of Rate Constants and Activation Energies
For the formation via Williamson ether synthesis, the reaction rate is governed by the concentrations of the alkoxide and the alkyl halide. The rate constants for Sₙ2 reactions are influenced by the nature of the nucleophile, the electrophile, the leaving group, and the solvent.
| Reaction Type | Reactants | Solvent | Approximate Relative Rate Constant | Typical Activation Energy (kJ/mol) |
| Williamson Ether Synthesis (Sₙ2) | Primary Alkyl Halide + Alkoxide | Polar Aprotic (e.g., DMSO) | 1 | 70-90 |
| Williamson Ether Synthesis (Sₙ2) | Secondary Alkyl Halide + Alkoxide | Polar Aprotic (e.g., DMSO) | ~0.01 | 80-100 |
| Friedel-Crafts Alkylation | Benzene + Primary Alkyl Halide/AlCl₃ | - | Varies widely | 40-80 |
| Ether Cleavage (Sₙ2) | Primary Ether + HBr | - | Varies with acid conc. | 100-120 |
This table presents representative data for analogous reactions and not specific experimental values for Benzene, [2-(cyclopentyloxy)ethyl]-.
The activation energy for the Williamson ether synthesis is generally in the range of 70-100 kJ/mol, with secondary halides having a higher activation energy due to greater steric hindrance in the transition state. Friedel-Crafts alkylations typically have activation energies in the range of 40-80 kJ/mol. The cleavage of ethers is an energetically demanding process, often requiring high temperatures and strong acids, with activation energies typically exceeding 100 kJ/mol. tum.de
Investigation of Reaction Orders and Intermediates
The Williamson ether synthesis, being a classic Sₙ2 reaction, exhibits second-order kinetics. libretexts.org The rate law is expressed as: Rate = k[Alkoxide][Alkyl Halide]
The reaction proceeds through a single transition state where the new C-O bond is partially formed and the C-Halogen bond is partially broken. No stable intermediates are formed. libretexts.org
In contrast, Friedel-Crafts alkylation follows a more complex kinetic profile. The reaction is typically first order with respect to the aromatic compound and first order with respect to the alkyl halide-Lewis acid complex. acs.org The rate law can be expressed as: Rate = k[Arene][Alkyl Halide-AlCl₃]
The key intermediate in this reaction is the resonance-stabilized arenium ion (sigma complex). mt.com The formation of this intermediate is generally the rate-determining step of the reaction.
Advanced Spectroscopic and Analytical Methodologies for Benzene, 2 Cyclopentyloxy Ethyl Characterization
Development of Spectroscopic Techniques for Benzene (B151609), [2-(cyclopentyloxy)ethyl]- Structural Elucidation
The unambiguous structural elucidation of "Benzene, [2-(cyclopentyloxy)ethyl]-" necessitates the application of a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For "Benzene, [2-(cyclopentyloxy)ethyl]-", both ¹H and ¹³C NMR spectroscopy would be indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.35 | Multiplet | 5H |
| Methylene (-O-CH₂) | 3.60 - 3.70 | Triplet | 2H |
| Methylene (-CH₂-Ph) | 2.85 - 2.95 | Triplet | 2H |
| Methine (-O-CH) | 4.70 - 4.80 | Multiplet | 1H |
These predicted values are based on additive models and data from similar structures. nih.govwisc.eduresearchgate.netmodgraph.co.uk
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-O) | 158 - 160 |
| Aromatic (CH) | 120 - 130 |
| Methylene (-O-CH₂) | 68 - 70 |
| Methylene (-CH₂-Ph) | 36 - 38 |
| Methine (-O-CH) | 80 - 82 |
These are estimated chemical shift ranges based on known substituent effects.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the benzene ring, the ethyl linker, and the cyclopentyloxy group.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in "Benzene, [2-(cyclopentyloxy)ethyl]-".
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
These predictions are based on characteristic group frequencies. libretexts.orgpressbooks.publibretexts.orgudel.eduvscht.cz
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For "Benzene, [2-(cyclopentyloxy)ethyl]-" (molecular formula C₁₃H₁₈O), the molecular weight is approximately 190.28 g/mol .
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is ionized, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
Predicted Mass Spectrum Fragmentation
| m/z | Proposed Fragment Ion |
|---|---|
| 190 | [C₁₃H₁₈O]⁺˙ (Molecular Ion) |
| 105 | [C₆H₅CH₂CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | [C₅H₇O]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The fragmentation pattern is predicted based on the stability of carbocations and the known fragmentation of ethers and alkylbenzenes. docbrown.infocore.ac.ukfluorine1.ru The base peak would likely be the tropylium ion at m/z 91 due to its high stability. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.
Chromatographic Methods for Purification and Purity Assessment of Benzene, [2-(cyclopentyloxy)ethyl]-
Chromatographic techniques are essential for the separation, purification, and purity assessment of "Benzene, [2-(cyclopentyloxy)ethyl]-".
Gas Chromatography (GC): Given its expected volatility, GC would be a suitable technique for the analysis of this compound. A non-polar or medium-polarity capillary column would likely be used.
Predicted GC Method Parameters
| Parameter | Predicted Value/Type |
|---|---|
| Column | DB-5ms or HP-5ms (5% Phenyl Polysiloxane) |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 10 °C/min |
GC-MS would be particularly powerful, allowing for the separation and identification of the compound and any potential impurities. cyberleninka.rugcms.czrestek.comphytopharmajournal.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification and analysis. Due to the presence of the aromatic ring, UV detection would be highly effective.
Predicted HPLC Method Parameters
| Parameter | Predicted Value/Type |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV at 254 nm |
Reversed-phase HPLC would separate compounds based on their hydrophobicity. "Benzene, [2-(cyclopentyloxy)ethyl]-" is expected to be a relatively non-polar compound and would be well-retained on a C18 column. hawachhplccolumn.comtandfonline.comsielc.comresearchgate.nettandfonline.com
The potential for chirality in "Benzene, [2-(cyclopentyloxy)ethyl]-" must be considered. Chirality arises from the presence of a stereocenter, typically a carbon atom bonded to four different groups. In this molecule, the carbon atom of the cyclopentyl ring that is attached to the oxygen atom is bonded to two different methylene groups within the ring, a hydrogen atom, and the oxygen atom of the ether linkage. If the substitution on the ethylbenzene (B125841) moiety creates asymmetry, this carbon could be a chiral center. However, in the unsubstituted form, the cyclopentyl ring has a plane of symmetry passing through this carbon, making the molecule achiral.
If a substituted variant of "Benzene, [2-(cyclopentyloxy)ethyl]-" were synthesized that possessed a chiral center, chiral chromatography would be necessary to separate the enantiomers.
Potential Chiral Chromatography Approaches
| Technique | Stationary Phase |
|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
The choice of the chiral stationary phase would depend on the specific structure of the chiral derivative and would require empirical method development. tandfonline.comquora.comlibretexts.orgyoutube.com
Elemental Analysis and Spectrophotometric Quantification Techniques for Benzene, [2-(cyclopentyloxy)ethyl]-
The characterization and quantification of Benzene, [2-(cyclopentyloxy)ethyl]- rely on a combination of elemental analysis and advanced spectrophotometric methodologies. These techniques provide fundamental information about the compound's elemental composition and allow for its detection and quantification in various matrices.
Elemental analysis is a foundational analytical technique used to determine the mass percentages of the elements present in a compound. For Benzene, [2-(cyclopentyloxy)ethyl]-, the theoretical elemental composition can be calculated from its chemical formula, C₁₃H₁₈O. This analysis is crucial for confirming the empirical formula of a synthesized or isolated sample.
Table 1: Theoretical Elemental Composition of Benzene, [2-(cyclopentyloxy)ethyl]-
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 82.05 |
| Hydrogen | H | 1.01 | 18 | 18.18 | 9.56 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.41 |
| Total | 190.31 | 100.00 |
Spectrophotometric techniques are instrumental in the qualitative and quantitative analysis of Benzene, [2-(cyclopentyloxy)ethyl]-. These methods are based on the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Benzene, [2-(cyclopentyloxy)ethyl]- is primarily dictated by the electronic transitions within the benzene ring. Aromatic compounds like benzene typically exhibit a series of absorption bands in the ultraviolet region. openstax.org One would expect to observe a strong absorption band near 205 nm and a less intense, fine-structured band in the 255 to 275 nm range. openstax.org The presence of the ether linkage is not expected to significantly alter the primary absorption characteristics of the benzene chromophore. The intensity of the absorption is directly proportional to the concentration of the compound, a principle that can be utilized for quantification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Benzene, [2-(cyclopentyloxy)ethyl]- would be expected to show characteristic absorption bands corresponding to its structural features.
Table 2: Predicted Infrared Absorption Bands for Benzene, [2-(cyclopentyloxy)ethyl]-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1620-1450 |
| C-O (Ether) | Stretching | 1260-1000 |
| C-H (Aromatic) | Out-of-plane Bending | 900-675 |
The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. spectroscopyonline.com The aliphatic C-H stretching from the cyclopentyl and ethyl groups would be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are expected in the 1620-1450 cm⁻¹ region. libretexts.org A strong band corresponding to the C-O stretching of the ether linkage would likely be present in the 1260-1000 cm⁻¹ range. The substitution pattern on the benzene ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. libretexts.org
Quantification Techniques
For the quantitative determination of Benzene, [2-(cyclopentyloxy)ethyl]-, spectrophotometric methods can be employed, often in conjunction with separation techniques. High-performance liquid chromatography (HPLC) with a UV detector is a common and effective method for quantifying aromatic compounds. nih.gov By creating a calibration curve with standards of known concentration, the concentration of the analyte in a sample can be accurately determined. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) also provides a robust method for quantification, particularly for volatile and semi-volatile compounds. kelid1.ir
Computational Chemistry and Theoretical Investigations of Benzene, 2 Cyclopentyloxy Ethyl
Quantum Chemical Calculations for Benzene (B151609), [2-(cyclopentyloxy)ethyl]-
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a route to understanding the intrinsic properties of a molecule. numberanalytics.comwikipedia.org These methods can predict molecular structure, energy, and electronic properties "from the beginning" (ab initio), without reliance on empirical parameters. numberanalytics.comwikipedia.org
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method that is well-suited for studying the molecular geometry and electronic structure of organic molecules. nih.govajchem-a.com For a molecule like Benzene, [2-(cyclopentyloxy)ethyl]-, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis. ajchem-a.comnih.gov
The initial step is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, representing the most stable molecular structure. ajchem-a.com From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted. For Benzene, [2-(cyclopentyloxy)ethyl]-, particular attention would be paid to the dihedral angles defining the orientation of the cyclopentyl ring relative to the ethyl chain and the orientation of the phenethyl group.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ajchem-a.com For instance, the oxygen atom of the ether linkage and the π-system of the benzene ring would be expected to be electron-rich sites.
Furthermore, DFT allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com
Table 1: Hypothetical DFT-Calculated Properties for Benzene, [2-(cyclopentyloxy)ethyl]- (Based on typical values for analogous phenethyl ethers)
| Property | Predicted Value | Significance |
| Total Energy | -X.XXXX Hartrees | Thermodynamic stability reference |
| Dipole Moment | ~1.5 - 2.5 Debye | Overall polarity of the molecule |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -0.5 to 0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 6.0 to 8.0 eV | Relates to chemical reactivity and stability |
| MEP Minimum | Negative potential near Oxygen | Likely site for electrophilic attack |
| MEP Maximum | Positive potential on aromatic H's |
Note: This table is illustrative and presents expected ranges for the properties based on computational studies of similar molecules. Actual values would require specific calculations for Benzene, [2-(cyclopentyloxy)ethyl]-.
Ab Initio Methods for Energy Calculations and Reaction Path Prediction
While DFT is highly effective, ab initio methods that are not based on density functionals, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide alternative and sometimes more accurate approaches, especially for energy calculations and reaction dynamics. wikipedia.org These methods are computationally more demanding but can offer a higher level of theory.
For Benzene, [2-(cyclopentyloxy)ethyl]-, these methods could be used to study potential reaction pathways, such as the cleavage of the C-O ether bond under acidic conditions. libretexts.org By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. Transition state theory can then be used in conjunction with these energies to predict reaction rate constants. nih.gov
For example, a computational study on the pyrolysis of the related molecule phenethyl phenyl ether (PPE) used DFT and transition state theory to predict product selectivities. nih.gov A similar approach for Benzene, [2-(cyclopentyloxy)ethyl]- could elucidate its thermal stability and decomposition products. Such calculations would involve locating the transition state structure for bond-breaking events and calculating the activation energy required for the reaction to proceed.
Molecular Dynamics Simulations of Benzene, [2-(cyclopentyloxy)ethyl]- Systems
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations can provide insights into the conformational flexibility and intermolecular interactions of Benzene, [2-(cyclopentyloxy)ethyl]- in various environments. nih.gov
Conformational Analysis of Benzene, [2-(cyclopentyloxy)ethyl]-
Benzene, [2-(cyclopentyloxy)ethyl]- possesses significant conformational flexibility due to the rotatable bonds in the ethyl linker and the puckering of the cyclopentyl ring. MD simulations can explore the potential energy surface of the molecule to identify the most populated and energetically favorable conformations. researchgate.netuniovi.es
Intermolecular Interactions and Solvent Effects on Benzene, [2-(cyclopentyloxy)ethyl]-
The behavior of Benzene, [2-(cyclopentyloxy)ethyl]- in a condensed phase (e.g., in a solvent) is governed by its intermolecular interactions. MD simulations are ideal for studying these effects. nih.gov By simulating the molecule in a box of explicit solvent molecules (such as water or an organic solvent), one can analyze how the solvent influences its conformation and dynamics. rsc.orgrsc.org
Key interactions to investigate would include:
Hydrogen Bonding: Although the molecule itself cannot donate hydrogen bonds, the ether oxygen can act as a hydrogen bond acceptor from protic solvents.
Van der Waals Interactions: These are crucial for the interaction of the nonpolar phenyl and cyclopentyl groups with the surrounding medium.
π-Interactions: The aromatic ring can engage in π-π stacking with other aromatic molecules or cation-π interactions. nih.govacs.orgrsc.orgornl.gov
MD simulations can quantify these interactions and provide a microscopic picture of the solvation shell around the molecule. For example, the radial distribution function can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms in Benzene, [2-(cyclopentyloxy)ethyl]-. Understanding solvent effects is critical as they can significantly alter reaction rates and conformational equilibria. nih.govrsc.org
Structure-Property Relationship Studies of Benzene, [2-(cyclopentyloxy)ethyl]- (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its biological activity or physical properties. nih.govmdpi.com While requiring a dataset of multiple compounds, the theoretical framework can be outlined for Benzene, [2-(cyclopentyloxy)ethyl]-.
In a hypothetical QSAR/QSPR study involving this compound and its analogs, the first step would be to calculate a series of molecular descriptors for each molecule. These descriptors are numerical representations of the molecule's physicochemical properties.
Table 2: Examples of Molecular Descriptors for a QSAR/QSPR Study (Illustrative descriptors that would be calculated for Benzene, [2-(cyclopentyloxy)ethyl]-)
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings | Size and basic composition |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity and electronic reactivity. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coeff.) | Lipophilicity/hydrophilicity balance |
Once these descriptors are calculated for a series of related compounds, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that links these descriptors to an observed property (e.g., receptor binding affinity, solubility). Such models can then be used to predict the properties of new, unsynthesized compounds and to provide insight into the structural features that are most important for a given activity or property. nih.govmdpi.com For instance, studies on phenoxyacetic acid derivatives have successfully used descriptors like hydrophobicity (π), electronic parameters (σ), and molar refraction (MR) to develop predictive QSAR models. nih.gov
Topological and Pharmacophore Modeling Approaches for Analogues
Topological and pharmacophore modeling are essential in silico techniques for the rational design of analogues of Benzene, [2-(cyclopentyloxy)ethyl]-. These methods focus on the molecular structure and the spatial arrangement of key features responsible for a molecule's activity and properties.
Topological Modeling
Topological indices are numerical descriptors derived from the graph representation of a molecule. These indices quantify aspects of molecular size, shape, branching, and complexity. For analogues of Benzene, [2-(cyclopentyloxy)ethyl]-, various topological indices can be calculated to correlate with their physicochemical properties. The core structure, consisting of a benzene ring, an ethyl linker, and a cyclopentyloxy group, can be systematically modified, and the resulting changes in topological indices can be analyzed.
Commonly used topological indices include:
Randić Index (χ): A connectivity index that reflects the degree of branching in a molecule.
Balaban J Index: A highly discriminating index that considers the distances between all pairs of atoms.
Szeged Index (Sz): An index that is particularly useful for cyclic systems.
By calculating these indices for a series of analogues of Benzene, [2-(cyclopentyloxy)ethyl]-, researchers can build models that predict properties such as boiling point, viscosity, and receptor binding affinity. For instance, increasing the size of the cycloalkyl group or introducing substituents on the benzene ring would lead to predictable changes in these topological indices.
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of drug discovery and design. It identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogues of Benzene, [2-(cyclopentyloxy)ethyl]-, a pharmacophore model would define the spatial relationships between key functional groups.
A hypothetical pharmacophore model for an analogue of Benzene, [2-(cyclopentyloxy)ethyl]- might include:
Aromatic Ring (AR): The benzene ring, which can engage in π-π stacking or hydrophobic interactions.
Hydrophobic Group (HY): The cyclopentyl moiety, contributing to hydrophobic interactions.
Hydrogen Bond Acceptor (HBA): The ether oxygen atom.
Possible Hydrogen Bond Donors (HBD) or other features: Introduced through substitution on the benzene ring or modification of the cyclopentyl group.
Once a pharmacophore model is developed based on a set of active analogues, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with a higher probability of being active. This approach significantly narrows down the number of compounds that need to be synthesized and tested, saving time and resources.
A hypothetical data table illustrating the variation of topological indices with structural modifications in analogues of Benzene, [2-(cyclopentyloxy)ethyl]- is presented below.
| Analogue Substitution | Wiener Index (W) | Randić Index (χ) | Balaban J Index |
| None (Parent Compound) | 1280 | 6.85 | 2.54 |
| 4-Methyl on Benzene Ring | 1450 | 7.21 | 2.48 |
| 4-Chloro on Benzene Ring | 1510 | 7.35 | 2.51 |
| Cyclohexyl instead of Cyclopentyl | 1590 | 7.53 | 2.45 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Property Relationships (QSPR) Methodologies Applied to Benzene, [2-(cyclopentyloxy)ethyl]- Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their experimentally determined properties. researchgate.net For derivatives of Benzene, [2-(cyclopentyloxy)ethyl]-, QSPR models can be developed to predict a wide range of physicochemical properties.
The general workflow for a QSPR study on Benzene, [2-(cyclopentyloxy)ethyl]- derivatives would involve:
Dataset Preparation: A set of derivatives with known experimental property values is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each derivative. These can be constitutional, topological, geometrical, electrostatic, or quantum-chemical descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property of interest.
Model Validation: The predictive power of the developed QSPR model is rigorously assessed using internal and external validation techniques.
For derivatives of Benzene, [2-(cyclopentyloxy)ethyl]-, QSPR models could be developed to predict properties such as:
Boiling Point: Important for purification and handling.
Solubility: Crucial for formulation and bioavailability.
Lipophilicity (logP): A key determinant of pharmacokinetic behavior.
Refractive Index: A fundamental physical property.
Quantum chemical descriptors, derived from calculations like Density Functional Theory (DFT), can provide deep insights into the electronic structure of the molecules. rsc.orgresearchgate.net These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, can be powerful predictors in QSPR models. rsc.org
A hypothetical QSPR model for predicting the boiling point of Benzene, [2-(cyclopentyloxy)ethyl]- derivatives might take the following linear form:
Boiling Point = a(Molecular Weight) + b(logP) + c(Dipole Moment) + d
Where 'a', 'b', and 'c' are regression coefficients determined from the statistical analysis, and 'd' is a constant.
The table below presents hypothetical data for a set of Benzene, [2-(cyclopentyloxy)ethyl]- derivatives that could be used to build a QSPR model.
| Derivative | Molecular Weight ( g/mol ) | logP | Dipole Moment (Debye) | Boiling Point (°C) |
| Parent Compound | 190.28 | 3.8 | 1.5 | 285 |
| 4-Fluoro derivative | 208.27 | 3.9 | 2.1 | 295 |
| 4-Methoxy derivative | 220.31 | 3.6 | 1.9 | 310 |
| 2-Methyl derivative | 204.31 | 4.1 | 1.6 | 292 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By employing these computational methodologies, a comprehensive understanding of the structure-property landscape of Benzene, [2-(cyclopentyloxy)ethyl]- and its derivatives can be achieved, facilitating the design of new molecules with tailored properties for specific applications.
Role of Benzene, 2 Cyclopentyloxy Ethyl in Advanced Materials and Catalysis Research
Potential Applications in Polymer Chemistry
The structure of Benzene (B151609), [2-(cyclopentyloxy)ethyl]- suggests its potential utility in polymer science, particularly due to the presence of a vinyl-like phenylethyl group and a bulky, flexible cyclopentyloxy side chain.
Benzene, [2-(cyclopentyloxy)ethyl]- as a Monomer or Cross-linking Agent
The ethylbenzene (B125841) portion of the molecule is structurally similar to styrene, a widely used monomer in the production of various polymers. This similarity suggests that Benzene, [2-(cyclopentyloxy)ethyl]- could potentially act as a monomer in polymerization reactions. The bulky cyclopentyl ether side group would be expected to influence the properties of the resulting polymer, likely increasing its solubility and lowering its glass transition temperature by introducing free volume and enabling segmental rotation. nih.govrsc.org
Furthermore, if the molecule were modified to contain a second reactive group, for instance, a vinyl group on the cyclopentyl ring or another functional group on the benzene ring, it could serve as a cross-linking agent. sigmaaldrich.com Cross-linking agents are crucial for creating three-dimensional polymer networks, which enhances the mechanical properties and thermal stability of materials like thermosets and hydrogels. sigmaaldrich.com
Synthesis of Polymers Incorporating Benzene, [2-(cyclopentyloxy)ethyl]- Units
The synthesis of polymers incorporating units similar to Benzene, [2-(cyclopentyloxy)ethyl]- can be achieved through various polymerization techniques. Cationic polymerization is a common method for polymerizing styrenic monomers. researchgate.net Additionally, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially be employed to create well-defined polymers with this monomer, offering control over molecular weight and dispersity.
The synthesis of polymers with ether-containing side chains is also well-established. nih.govrsc.org For instance, poly(ether urethane)s with long alkyl side chains have been synthesized, demonstrating the feasibility of incorporating bulky ether groups into polymer backbones. rsc.org
Theoretical Contribution to Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The distinct structural features of Benzene, [2-(cyclopentyloxy)ethyl]-—an aromatic ring and a flexible ether group—suggest its potential for engaging in various supramolecular assemblies.
Design of Host-Guest Systems Involving Benzene, [2-(cyclopentyloxy)ethyl]-
The aromatic ring of Benzene, [2-(cyclopentyloxy)ethyl]- could participate in π-π stacking interactions, a key driving force in the formation of host-guest complexes. nih.gov For example, it could potentially be a guest molecule for cyclophane hosts or other macrocycles with electron-deficient cavities. Conversely, if incorporated into a larger macrocyclic structure, the cyclopentyl ether group could provide a hydrophobic pocket capable of encapsulating smaller guest molecules. The principles of host-guest chemistry with crown ethers and other macrocycles are well-documented, often involving interactions with ammonium (B1175870) salts or other charged species. nih.govresearchgate.netvt.edursc.orgnih.gov
Formation of Self-Assembled Structures Utilizing Benzene, [2-(cyclopentyloxy)ethyl]-
As an amphiphilic molecule with a hydrophobic phenylethyl and cyclopentyl part and a more polar ether linkage, Benzene, [2-(cyclopentyloxy)ethyl]- could exhibit self-assembly behavior in solution. Amphiphilic molecules are known to form various nanostructures such as micelles, vesicles, and nanotubes through the spontaneous organization of molecules to minimize unfavorable interactions with the solvent. rsc.orgnih.govrsc.orgnih.govresearchgate.net The specific morphology of the self-assembled structures would depend on factors like concentration, solvent, and temperature.
Postulated Catalytic Applications of Benzene, [2-(cyclopentyloxy)ethyl]- and its Derivatives
The ether linkage in Benzene, [2-(cyclopentyloxy)ethyl]- is a key feature that could be relevant in catalytic research, both in its synthesis and its potential use as a ligand or catalyst component.
The synthesis of similar phenyl ethers can be achieved through methods like the Williamson ether synthesis or the Ullmann condensation. researchgate.net More modern, eco-friendly approaches often utilize solid acid catalysts like zeolites. rsc.org
In terms of catalytic applications, the cleavage of the C-O bond in ether linkages is a significant area of research, particularly in the context of biomass conversion. While Benzene, [2-(cyclopentyloxy)ethyl]- itself is not a primary research target, studies on the catalytic cleavage of related molecules like benzyl (B1604629) phenyl ether provide insights into the reaction mechanisms, which can involve hydrolysis or hydrogenolysis pathways catalyzed by acids or metal catalysts.
Furthermore, derivatives of Benzene, [2-(cyclopentyloxy)ethyl]- could be designed to act as ligands for metal catalysts. The ether oxygen and the aromatic ring could coordinate with a metal center, and modifications to the structure could be used to tune the electronic and steric properties of the resulting catalyst, potentially influencing its activity and selectivity in various organic transformations. For instance, cyclopentyl methyl ether has been explored as an environmentally friendly solvent in various catalytic processes, highlighting the utility of such ether structures in catalysis.
Benzene, [2-(cyclopentyloxy)ethyl]- as a Ligand in Organometallic Catalysis
There is currently no available research data detailing the use of Benzene, [2-(cyclopentyloxy)ethyl]- as a ligand in organometallic catalysis. The synthesis of complex molecules often involves the use of organometallic catalysts, where organic ligands play a crucial role in the catalyst's stability and reactivity. researchgate.net However, no studies have been found that investigate the coordination chemistry of Benzene, [2-(cyclopentyloxy)ethyl]- with metal centers or its efficacy in catalytic reactions such as cross-coupling, hydrogenation, or polymerization.
Role in Phase-Transfer Catalysis
Similarly, the role of Benzene, [2-(cyclopentyloxy)ethyl]- in phase-transfer catalysis has not been explored in the available scientific literature. Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases. nih.gov The amphiphilic nature of some molecules allows them to act as phase-transfer agents, but there is no evidence to suggest that Benzene, [2-(cyclopentyloxy)ethyl]- has been investigated for this purpose. nih.govresearchgate.net
Environmental Chemical Research on Benzene, [2-(cyclopentyloxy)ethyl]-
Comprehensive environmental chemical research on Benzene, [2-(cyclopentyloxy)ethyl]- is also lacking. Understanding the environmental fate of chemical compounds is critical for assessing their potential impact. Such research typically involves studying their degradation and transformation pathways.
Photodegradation Mechanisms of Benzene, [2-(cyclopentyloxy)ethyl]- in Environmental Matrices
No studies on the photodegradation mechanisms of Benzene, [2-(cyclopentyloxy)ethyl]- in environmental matrices such as water, soil, or air have been found. Photodegradation is a key process that breaks down chemical compounds through the action of sunlight. Research in this area for other benzene derivatives often investigates the role of photocatalysts like titanium dioxide in their decomposition. nih.gov
Biotransformation Pathways from a Purely Chemical Transformation Standpoint
The biotransformation pathways of Benzene, [2-(cyclopentyloxy)ethyl]- from a chemical transformation standpoint are also uncharacterized. Biotransformation involves the metabolic conversion of substances by living organisms, which can lead to either detoxification or the formation of more toxic byproducts. wur.nl For benzene and its simpler derivatives, these pathways, often initiated by cytochrome P450 enzymes, are well-documented and typically involve hydroxylation of the benzene ring. wur.nlresearchgate.netnih.gov However, the influence of the 2-(cyclopentyloxy)ethyl substituent on these transformation processes has not been a subject of published research.
Future Research Directions and Emerging Paradigms for Benzene, 2 Cyclopentyloxy Ethyl
Development of Novel Synthetic Strategies for Benzene (B151609), [2-(cyclopentyloxy)ethyl]-
While classical methods such as the Williamson ether synthesis provide a foundational route to Benzene, [2-(cyclopentyloxy)ethyl]-, future research will likely focus on developing more efficient, sustainable, and atom-economical strategies. The evolution of organic synthesis offers several promising avenues.
Modern catalytic approaches are set to redefine the synthesis of ethers. numberanalytics.com Transition-metal-catalyzed reactions, using catalysts based on copper or palladium, can enhance reaction rates and selectivity under milder conditions than traditional methods. numberanalytics.com For instance, a catalytic Williamson-type synthesis could be developed between a 2-phenylethyl electrophile (e.g., 2-phenylethyl bromide or tosylate) and cyclopentoxide, minimizing waste and improving energy efficiency.
Another promising frontier is the direct acid-catalyzed etherification between 2-phenylethanol (B73330) and cyclopentene, utilizing solid acid catalysts like acidic zeolites. googleapis.com This approach, which has been successfully applied to produce compounds like cyclopentyl methyl ether, offers advantages in terms of catalyst recyclability and process simplification, aligning with the principles of green chemistry. googleapis.comgoogle.com A particularly innovative strategy would involve the use of environmentally benign methylating agents like dimethyl carbonate (DMC) in a solid-base catalyzed reaction with 2-phenylethanol, a method proven effective for other phenylethyl ethers. ias.ac.in
Perhaps the most transformative approach lies in the direct functionalization of C-H bonds. numberanalytics.com This rapidly advancing field bypasses the need for pre-functionalized starting materials, offering a more direct and efficient route to complex molecules. numberanalytics.comnih.gov Future research could target the development of a catalytic system for the direct coupling of ethylbenzene (B125841) and cyclopentanol (B49286) or, conversely, cyclopentane (B165970) and 2-phenylethanol. Such methods, potentially employing photoredox or electrocatalysis, would represent a significant leap in synthetic efficiency. rsc.orgacs.org
| Synthetic Strategy | Reactants | Potential Catalyst/Reagent | Key Advantages |
| Catalytic Williamson Ether Synthesis | 2-Phenylethyl bromide, Cyclopentanol | Copper(I) or Palladium(0) complexes, Strong base | Higher efficiency, Milder conditions numberanalytics.com |
| Acidic Zeolite-Catalyzed Addition | Cyclopentene, 2-Phenylethanol | H-ZSM-5-type zeolite | Recyclable catalyst, Liquid-phase reaction googleapis.com |
| Green Methylation Analogue | 2-Phenylethanol, Cyclopentyl carbonate (hypothetical) | Solid base catalyst (e.g., Li/MgO) | Use of greener reagents, High selectivity ias.ac.in |
| Direct C-H Activation/Coupling | Ethylbenzene, Cyclopentanol | Transition metal catalyst (e.g., Rh, Pd) | High atom economy, Reduced synthetic steps nih.gov |
Exploration of Under-explored Reaction Pathways for Benzene, [2-(cyclopentyloxy)ethyl]-
The reactivity of Benzene, [2-(cyclopentyloxy)ethyl]- is largely uncharted territory. Its molecular architecture contains multiple reactive sites—the aromatic ring, the ether linkage, and various C-H bonds—whose behavior in different chemical environments is yet to be systematically studied.
A key area for future investigation is the selective functionalization of its C-H bonds. rsc.org The molecule possesses several distinct types of C-H bonds: aromatic (on the benzene ring), benzylic (alpha to the benzene ring), and aliphatic (on the ethyl chain and cyclopentyl ring). Developing catalytic systems that can selectively target one of these positions would open up pathways to a diverse range of derivatives. For example, regioselective oxidation, halogenation, or arylation at the benzylic position could yield valuable synthetic intermediates. Recent advances in electrophotocatalysis have shown high regioselectivity in the C-H functionalization of other ethers and could be a powerful tool in this context. acs.org
The cleavage of the ether bond is another fundamental reaction pathway that warrants exploration. mdpi.com While ethers are generally stable, they can be cleaved under specific conditions, such as with strong acids (e.g., HBr, HI). A systematic study of the cleavage of the C-O bond in Benzene, [2-(cyclopentyloxy)ethyl]- would provide insights into its stability and could be harnessed to generate 2-phenylethanol and a cyclopentyl derivative, potentially as part of a protecting group strategy or a degradable materials framework.
Furthermore, the reactivity of the benzene ring via electrophilic aromatic substitution remains to be explored for this specific substrate. The [2-(cyclopentyloxy)ethyl]- substituent would act as a directing group, and understanding its influence on the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation could lead to the synthesis of novel substituted aromatic compounds.
Advanced Computational Modeling for Benzene, [2-(cyclopentyloxy)ethyl]- Systems
Computational chemistry provides a powerful lens for predicting and understanding the behavior of molecules, offering insights that can guide experimental work. For Benzene, [2-(cyclopentyloxy)ethyl]-, advanced computational modeling can illuminate its structural, electronic, and reactive properties before a single experiment is run.
Density Functional Theory (DFT) can be employed to calculate key molecular properties. These calculations can predict the molecule's three-dimensional geometry, vibrational frequencies for spectroscopic analysis, and electronic properties such as the distribution of electron density and the energies of molecular orbitals. Such information is crucial for understanding the molecule's intrinsic reactivity. For example, calculating the bond dissociation energies (BDEs) for the various C-H and C-O bonds can help predict the most likely sites for radical abstraction or bond cleavage, guiding the design of selective functionalization reactions. nih.gov
Furthermore, computational modeling can be used to map out the potential energy surfaces for proposed synthetic reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility of a reaction pathway, predict its kinetics, and understand the mechanism in detail. This is particularly valuable for developing and optimizing novel catalytic C-H activation strategies.
Molecular Dynamics (MD) simulations offer a way to study the bulk properties and dynamic behavior of the compound. By simulating a large ensemble of molecules over time, MD can predict physical properties like density, viscosity, and boiling point. It can also be used to model how Benzene, [2-(cyclopentyloxy)ethyl]- would behave as a solvent or as a component in a material, providing insights into its interactions with other molecules and its potential performance in applied contexts. nih.gov
| Research Question | Computational Method | Predicted Outcome/Insight |
| What is the most likely site for radical reaction? | DFT (Bond Dissociation Energy Calculation) | Identification of the weakest C-H bond for selective functionalization. |
| What is the mechanism of a novel synthetic route? | DFT (Transition State Searching) | Elucidation of reaction pathways and activation barriers to guide catalyst design. |
| How will the molecule behave as a solvent? | Molecular Dynamics (MD) Simulation | Prediction of bulk physical properties (density, viscosity) and solvation behavior. |
| What are its expected spectroscopic signatures? | DFT (Vibrational/NMR Frequency Calculation) | Predicted IR and NMR spectra to aid in experimental characterization. |
Interdisciplinary Research Involving Benzene, [2-(cyclopentyloxy)ethyl]- in Materials Innovation
The unique combination of a bulky, non-polar cyclopentyl group, a flexible ether linkage, and a rigid aromatic ring makes Benzene, [2-(cyclopentyloxy)ethyl]- an intriguing candidate for applications in materials science. Interdisciplinary research, bridging organic chemistry with polymer science, engineering, and environmental science, will be key to unlocking its potential. libretexts.orgpearson.com
One of the most promising areas is its potential use as a "green" or high-performance solvent. Ethers like cyclopentyl methyl ether (CPME) are gaining traction as environmentally friendlier alternatives to traditional solvents like THF or dioxane due to their favorable properties, such as higher boiling points and stability to peroxide formation. nih.gov Benzene, [2-(cyclopentyloxy)ethyl]- could be investigated as a novel, high-boiling point, recyclable process solvent for specialized applications where its unique solvation properties, stemming from both its aromatic and aliphatic ether character, could be advantageous.
In the realm of polymer science, the molecule could serve multiple roles. It could be investigated as a plasticizer for various polymers, where its bulky structure could effectively disrupt polymer chain packing, increasing flexibility. Alternatively, if functionalized (as explored in section 7.2), it could be incorporated as a monomer to synthesize new polymers with tailored thermal or mechanical properties. The phenethyl moiety is a common feature in fragrance chemistry, suggesting that polymers or materials incorporating this structure could be developed for applications requiring controlled release of scents. ias.ac.in
The interface between this compound and surface science also presents opportunities. Its amphiphilic character, though weak, could be exploited in the formulation of functional fluids, lubricants, or as a component in self-assembling systems. Research into its adsorption on different surfaces could reveal potential applications in coatings or as a modifying agent for nanomaterials. The success of such endeavors will rely heavily on collaboration between synthetic chemists who can produce the material and materials scientists who can characterize its properties and integrate it into functional systems. libretexts.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzene, [2-(cyclopentyloxy)ethyl]-, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopentanol derivatives can react with ethylene oxide intermediates under anhydrous conditions, followed by Friedel-Crafts alkylation to attach the benzene ring. Reaction optimization (e.g., temperature, catalyst choice) is critical:
- Catalysts : Lewis acids like AlCl₃ or BF₃·Et₂O for Friedel-Crafts steps .
- Solvents : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
- Yield Improvement : Monitor intermediates via HPLC; optimize stoichiometry (e.g., 1:1.2 molar ratio of cyclopentyl ether to benzene derivative) .
Q. How can structural characterization of Benzene, [2-(cyclopentyloxy)ethyl]- be performed to confirm purity and regiochemistry?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm cyclopentyloxy and ethylbenzene linkages (δ 3.5–4.5 ppm for ether protons; aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out impurities.
- IR Spectroscopy : Detect C-O-C stretching (~1100 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) .
Q. What are the known acute toxicological profiles of structurally similar benzene ethers, and how might they inform safety protocols for handling this compound?
- Data from Analogues : Cyclopentyl ethers exhibit moderate dermal toxicity (LD₅₀ > 2000 mg/kg in rats). Benzene derivatives require strict ventilation due to volatility and potential carcinogenicity .
- Safety Protocols :
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Monitor airborne concentrations via gas chromatography (GC) with PID detectors .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of Benzene, [2-(cyclopentyloxy)ethyl]- in electrophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electron-rich regions (e.g., para positions on benzene).
- Reactivity Indices : Fukui functions to predict nucleophilic/electrophilic sites.
- Validation : Compare predicted vs. experimental nitration/sulfonation products .
Q. What experimental strategies resolve contradictions in reported solubility data for cyclopentyloxy-substituted benzenes?
- Contradictions : Discrepancies in solubility (e.g., in DMSO vs. hexane) may arise from polymorphic forms or residual solvents.
- Resolution Methods :
- Thermogravimetric Analysis (TGA) : Detect solvent residues.
- Crystallography : Identify polymorphs via X-ray diffraction.
- Standardized Protocols : Use USP <921> guidelines for solubility testing .
Q. How does the steric bulk of the cyclopentyloxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The cyclopentyloxy group creates steric hindrance, favoring coupling at less hindered positions.
- Experimental Design :
- Use bulky ligands (e.g., SPhos) to enhance selectivity.
- Compare yields with/without protecting groups (e.g., THP ethers) .
Q. What are the degradation pathways of Benzene, [2-(cyclopentyloxy)ethyl]- under UV irradiation, and how can photostability be improved?
- Degradation Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
